N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-N-(4-isopropylphenyl)isobutyramide
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Overview
Description
N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-N-(4-isopropylphenyl)isobutyramide is a synthetic organic compound characterized by its unique structural features, including a dioxido-dihydrothiophene ring and an isobutyramide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-N-(4-isopropylphenyl)isobutyramide typically involves multiple steps:
Formation of the Dioxido-Dihydrothiophene Ring: This can be achieved through the oxidation of a thiophene derivative using oxidizing agents such as hydrogen peroxide or peracids under controlled conditions.
Amidation Reaction: The dioxido-dihydrothiophene intermediate is then reacted with 4-isopropylaniline in the presence of coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the desired amide bond.
Final Product Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the pure compound.
Industrial Production Methods
In an industrial setting, the production of this compound would involve scaling up the laboratory procedures with optimizations for yield and purity. This might include continuous flow reactions, automated synthesis, and advanced purification techniques like high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo further oxidation reactions, potentially altering the dioxido-dihydrothiophene ring.
Reduction: Reduction reactions can target the dioxido groups, converting them back to sulfide or sulfoxide forms.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, peracids.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, nitrating agents, sulfonating agents.
Major Products
Oxidation Products: Sulfoxides, sulfones.
Reduction Products: Thiophene derivatives.
Substitution Products: Halogenated, nitrated, or sulfonated aromatic compounds.
Scientific Research Applications
Chemistry
In chemistry, N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-N-(4-isopropylphenyl)isobutyramide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in the development of new materials and catalysts.
Biology
In biological research, this compound is studied for its potential bioactivity. It may interact with various biological targets, offering insights into new therapeutic agents or biochemical probes.
Medicine
The compound’s potential medicinal properties are of significant interest. It could serve as a lead compound in drug discovery, particularly for diseases where modulation of specific molecular pathways is desired.
Industry
In industrial applications, this compound might be used in the development of specialty chemicals, including advanced polymers and coatings, due to its stability and reactivity.
Mechanism of Action
The mechanism by which N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-N-(4-isopropylphenyl)isobutyramide exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The dioxido-dihydrothiophene ring can participate in redox reactions, potentially modulating the activity of redox-sensitive proteins. The isobutyramide moiety may enhance binding affinity to specific targets, influencing biological pathways.
Comparison with Similar Compounds
Similar Compounds
N-(2,3-dihydrothiophen-3-yl)-N-(4-isopropylphenyl)isobutyramide: Lacks the dioxido groups, potentially altering its reactivity and bioactivity.
N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-N-phenylisobutyramide: Similar structure but without the isopropyl group, which may affect its binding properties and solubility.
Uniqueness
N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-N-(4-isopropylphenyl)isobutyramide stands out due to the presence of both the dioxido-dihydrothiophene ring and the isopropyl-substituted aromatic ring. This combination imparts unique chemical and biological properties, making it a versatile compound for various applications.
Properties
IUPAC Name |
N-(1,1-dioxo-2,3-dihydrothiophen-3-yl)-2-methyl-N-(4-propan-2-ylphenyl)propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23NO3S/c1-12(2)14-5-7-15(8-6-14)18(17(19)13(3)4)16-9-10-22(20,21)11-16/h5-10,12-13,16H,11H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LIDVXEHSPDMDLP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)N(C2CS(=O)(=O)C=C2)C(=O)C(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23NO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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